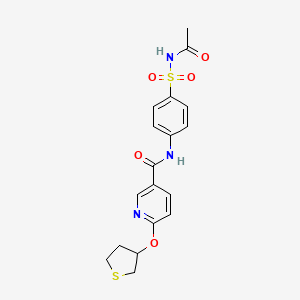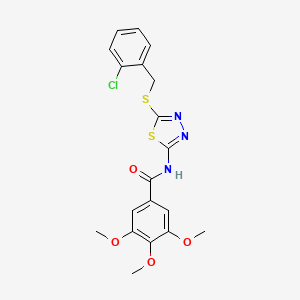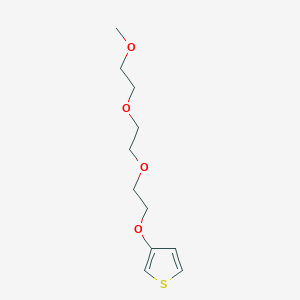
3-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)thiophene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)thiophene is an organic compound with the molecular formula C11H18O4S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The compound is characterized by the presence of a triethylene glycol monomethyl ether side chain, which imparts unique solubility and electronic properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)thiophene typically involves the following steps:
Starting Material: The synthesis begins with a substituted thiophene ring.
Substitution Reaction: The thiophene ring undergoes a substitution reaction with ethylene glycol derivatives to introduce the triethylene glycol monomethyl ether side chain.
Polymerization: The resulting monomer can be polymerized to form poly(3-[2-{2-methoxyethoxy}ethoxy]thiophene), which is a mixed ionic-electronic conductor.
Industrial Production Methods
化学反应分析
Types of Reactions
3-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)thiophene can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Substitution: The compound can participate in substitution reactions, particularly at the thiophene ring.
Polymerization: The monomer can be polymerized to form conductive polymers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents such as halogens or organometallic compounds are used for substitution reactions.
Polymerization: Catalysts like ferric chloride are used for oxidative polymerization.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Substitution: Various substituted thiophenes.
Polymerization: Poly(3-[2-{2-methoxyethoxy}ethoxy]thiophene).
科学研究应用
3-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)thiophene has several scientific research applications:
Organic Electronics: Used in organic field-effect transistors (OFETs) due to its conductive properties.
Biosensors: The compound’s mixed ionic-electronic conductivity makes it suitable for biosensor applications.
Photovoltaics: Employed in organic photovoltaic (OPV) devices as a hole transport layer.
OLEDs: Utilized in organic light-emitting diode (OLED) devices for improved hole injection.
作用机制
The mechanism of action of 3-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)thiophene involves its ability to facilitate charge transport. The triethylene glycol side chain enhances solubility and processability, while the thiophene ring provides a conjugated system for electron delocalization. This combination allows the compound to effectively transport holes in electronic devices, reducing energy barriers and improving device performance .
相似化合物的比较
Similar Compounds
Poly(3-[2-{2-methoxyethoxy}ethoxy]thiophene): A polymerized form with similar properties.
Poly(3-[2-{2-methoxyethoxy}ethoxymethyl]thiophene): Another derivative with slight structural variations.
Triethylene glycol monomethyl ether: A simpler compound with similar solubility properties.
Uniqueness
3-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)thiophene is unique due to its combination of a thiophene ring and a triethylene glycol side chain, which imparts both electronic and solubility properties. This makes it particularly useful in applications requiring both conductivity and processability, such as in organic electronics and biosensors .
属性
IUPAC Name |
3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]thiophene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O4S/c1-12-3-4-13-5-6-14-7-8-15-11-2-9-16-10-11/h2,9-10H,3-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGKVRFWKUBAWKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOC1=CSC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-((4'-chloro-[1,1'-biphenyl]-3-yl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine](/img/structure/B2666241.png)
![ethyl 4-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamido)piperidine-1-carboxylate](/img/structure/B2666245.png)
![5-benzyl-7,8-dimethoxy-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2666247.png)
![3-[(4-chlorophenyl)methyl]-N-(2-morpholin-4-ylethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/new.no-structure.jpg)
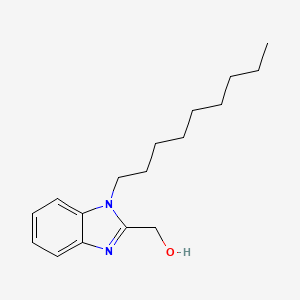
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-({1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)pyrimidine](/img/structure/B2666250.png)
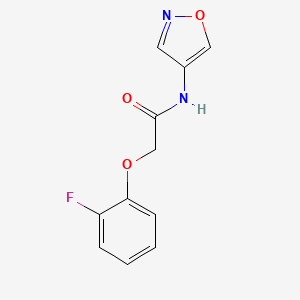
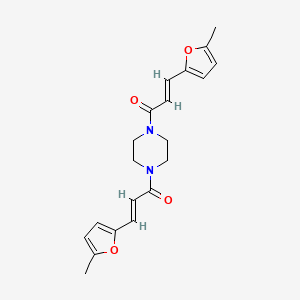
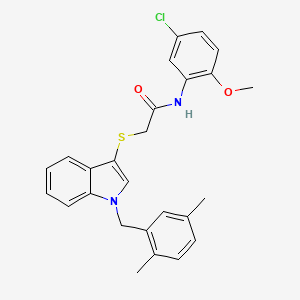


amine](/img/structure/B2666260.png)
